molecular formula C26H22F3NO5S B14797126 Methyl 3-(trifluoromethylsulfonyloxy)-1-trityl-2,5-dihydropyrrole-2-carboxylate

Methyl 3-(trifluoromethylsulfonyloxy)-1-trityl-2,5-dihydropyrrole-2-carboxylate

Cat. No.: B14797126
M. Wt: 517.5 g/mol
InChI Key: IUUAVQDOQNHUFZ-UHFFFAOYSA-N
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Description

®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable structural motif in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be catalyzed by visible-light-driven photoredox catalysis, which utilizes ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, or organic dyes like eosin Y . The reaction conditions are generally mild, operationally simple, and can be performed at room temperature under visible light irradiation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the photoredox catalysis process. This would require optimizing the reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride, which serves as a source for the trifluoromethyl radical . The reactions are typically carried out under photoredox catalysis conditions, utilizing visible light and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate involves the generation of the trifluoromethyl radical through photoredox catalysis. This radical can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific structure, which combines the trifluoromethyl group with a pyrrole ring and a trityl protecting group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H22F3NO5S

Molecular Weight

517.5 g/mol

IUPAC Name

methyl 3-(trifluoromethylsulfonyloxy)-1-trityl-2,5-dihydropyrrole-2-carboxylate

InChI

InChI=1S/C26H22F3NO5S/c1-34-24(31)23-22(35-36(32,33)26(27,28)29)17-18-30(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17,23H,18H2,1H3

InChI Key

IUUAVQDOQNHUFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=CCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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